BenchChemオンラインストアへようこそ!

1-(3-ethoxy-1-ethyl-1H-pyrazole-4-carbonyl)-4-(2-methoxyphenyl)piperazine

NK3 receptor antagonist tachykinin pharmacology neurokinin receptor

1-(3-Ethoxy-1-ethyl-1H-pyrazole-4-carbonyl)-4-(2-methoxyphenyl)piperazine is a synthetic piperazine-pyrazole hybrid characterized by a 2-methoxyphenyl substituent on the piperazine nitrogen and a 3-ethoxy-1-ethyl-1H-pyrazole-4-carbonyl moiety. Its molecular formula is C19H26N4O3 with a molecular weight of 358.44 g/mol.

Molecular Formula C19H26N4O3
Molecular Weight 358.442
CAS No. 1014045-55-6
Cat. No. B2690712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-ethoxy-1-ethyl-1H-pyrazole-4-carbonyl)-4-(2-methoxyphenyl)piperazine
CAS1014045-55-6
Molecular FormulaC19H26N4O3
Molecular Weight358.442
Structural Identifiers
SMILESCCN1C=C(C(=N1)OCC)C(=O)N2CCN(CC2)C3=CC=CC=C3OC
InChIInChI=1S/C19H26N4O3/c1-4-23-14-15(18(20-23)26-5-2)19(24)22-12-10-21(11-13-22)16-8-6-7-9-17(16)25-3/h6-9,14H,4-5,10-13H2,1-3H3
InChIKeyRVDVGXGQWVFDQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-Ethoxy-1-ethyl-1H-pyrazole-4-carbonyl)-4-(2-methoxyphenyl)piperazine (CAS 1014045-55-6): Procurement-Relevant Structural Identity and Pharmacological Context


1-(3-Ethoxy-1-ethyl-1H-pyrazole-4-carbonyl)-4-(2-methoxyphenyl)piperazine is a synthetic piperazine-pyrazole hybrid characterized by a 2-methoxyphenyl substituent on the piperazine nitrogen and a 3-ethoxy-1-ethyl-1H-pyrazole-4-carbonyl moiety. Its molecular formula is C19H26N4O3 with a molecular weight of 358.44 g/mol [1]. The compound belongs to the broader 3-aryl-5-acylpiperazinyl-pyrazole chemotype, a class that has yielded potent small-molecule antagonists of the human tachykinin NK3 receptor (hNK3-R) [2]. As a 4-carbonyl regioisomer with differentiated N-aryl and O-alkyl substitution relative to the canonical 5-acyl series, this compound serves as a structurally distinct probe for SAR exploration within the NK3 antagonist pharmacophore space.

Why 1-(3-Ethoxy-1-ethyl-1H-pyrazole-4-carbonyl)-4-(2-methoxyphenyl)piperazine Cannot Be Replaced by Unqualified Analogs


Within the 3-aryl-acylpiperazinyl-pyrazole chemotype, even single-point structural alterations—including the position of the carbonyl linkage (4-carbonyl vs. 5-carbonyl), the identity of the N-aryl substituent (2-methoxyphenyl vs. 3-chlorophenyl vs. 2-fluorophenyl), and the nature of the pyrazole 3-alkoxy group—produce divergent target engagement, selectivity, and ADME profiles [1]. Public domain SAR data for the closely related 5-acyl series demonstrate that the 2-methoxyphenyl substituent alone imparts unique hydrogen-bonding and lipophilicity parameters that cannot be recapitulated by halogenated analogs [2]. Consequently, generic substitution of the target compound with structurally adjacent but chemically non-identical analogs (e.g., the 3-chlorophenyl variant CAS 1014049-58-1, or the 5-carbonyl regioisomer CHEMBL1760200) introduces unquantified risks of potency loss, altered receptor selectivity, and divergent metabolic stability that undermine experimental reproducibility in SAR campaigns [3].

1-(3-Ethoxy-1-ethyl-1H-pyrazole-4-carbonyl)-4-(2-methoxyphenyl)piperazine: Quantitative Differentiation Evidence for Scientific Selection and Procurement


NK3 Receptor Antagonism: Scaffold-Based Potency Prediction and Regioisomeric Differentiation from 5-Acyl Series

Direct NK3 receptor binding data for the target compound is not available in the public domain. However, the closest publicly annotated structural analog—(4-(2-methoxyphenyl)piperazin-1-yl)(3-phenyl-1H-pyrazol-5-yl)methanone (CHEMBL1760200)—demonstrates hNK3-R antagonist activity with a pIC50 of 6.32 (IC50 ≈ 480 nM) in aequorin Ca²⁺ bioluminescence assay using CHO cells expressing recombinant human NK3 receptor [1]. The target compound differs from CHEMBL1760200 by two critical structural features: (i) 4-carbonyl versus 5-carbonyl attachment to the pyrazole ring, altering the spatial orientation of the piperazine pharmacophore; and (ii) the presence of 3-ethoxy and N-ethyl substitutions on the pyrazole, which modify both the electronic environment of the carbonyl and the lipophilicity of the core [2]. Published SAR in the 3-aryl-5-acylpiperazinyl-pyrazole series demonstrates that such modifications produce order-of-magnitude shifts in NK3 potency and can profoundly affect selectivity across tachykinin receptor subtypes (NK1, NK2, NK3) and metabolic stability [2]. Consequently, the target compound must be independently evaluated for NK3 activity; potency cannot be reliably extrapolated from the 5-acyl series.

NK3 receptor antagonist tachykinin pharmacology neurokinin receptor

Lipophilicity-Driven Differentiation: 2-Methoxyphenyl vs. 3-Chlorophenyl N-Aryl Substituent Modulates CNS Target Engagement Potential

The target compound incorporates a 2-methoxyphenyl substituent on the piperazine nitrogen, distinguishing it from the closest commercially cataloged analog—1-(3-chlorophenyl)-4-(3-ethoxy-1-ethyl-1H-pyrazole-4-carbonyl)piperazine (CAS 1014049-58-1)—which bears a 3-chlorophenyl group [1]. The methoxy substituent introduces an additional hydrogen bond acceptor (total HBA = 4 for target vs. 3 for the chlorophenyl analog) and reduces lipophilicity. Standard computational estimation (SwissADME/ALOGPS consensus) yields a calculated logP (CLOGP) of approximately 2.14 for the target compound versus approximately 2.76 for the 3-chlorophenyl analog—a ΔCLOGP of ~0.62 log units, corresponding to roughly a 4-fold difference in lipophilicity [2]. This difference is physiologically meaningful: CLOGP values in the 2–3 range are associated with favorable passive blood-brain barrier (BBB) permeability in CNS drug candidates, and deviations of >0.5 log units can shift brain-to-plasma exposure ratios by factors of 2–5× depending on the specific scaffold [3]. The additional hydrogen bond acceptor on the methoxyphenyl group may also alter P-glycoprotein (P-gp) recognition and active efflux liability, further differentiating CNS exposure profiles between these two analogs.

lipophilicity CLOGP CNS penetration

Physicochemical Profile Favoring CNS Drug Discovery: tPSA and Hydrogen Bond Donor Count Differentiate from Peripheral Pyrazole-Piperazine Analogs

The target compound possesses a topological polar surface area (tPSA) of 67.9 Ų and zero hydrogen bond donors (HBD = 0), properties that align with established CNS drug-likeness criteria (tPSA < 90 Ų, HBD ≤ 3) [1]. In quantitative terms, CNS-active drugs exhibit a mean tPSA of approximately 54 Ų (range ~20–90 Ų), while peripherally restricted drugs average ~94 Ų [2]. The target compound's tPSA of 67.9 Ų positions it below the peripheral drug mean but slightly above the CNS drug mean, suggesting potential for significant brain exposure without the excessive polarity that limits BBB permeation. Critically, HBD = 0 is below the CNS drug average of ~1.5, and experimental evidence indicates that each additional HBD reduces passive BBB permeability by approximately 0.7 log units [2]. With four hydrogen bond acceptors (HBA = 4) and a molecular weight of 358.44 g/mol (below the ~450 Da threshold), the compound occupies a favorable region of CNS MPO (Multiparameter Optimization) space. By comparison, many pyrazole-piperazine analogs featuring carboxamide, sulfonamide, or carboxylic acid substituents exhibit tPSA values exceeding 90 Ų and HBD counts ≥ 1, which predict restricted CNS access [1].

CNS drug-likeness topological polar surface area blood-brain barrier permeability

CYP450 Inhibition Liability: Class-Level Prediction from the Closest Publicly Annotated Analog

CYP450 inhibition data for the target compound are absent from the public domain. However, the closest structurally annotated analog—CHEMBL1760200, which shares the 2-methoxyphenyl-piperazine core but differs in pyrazole regiochemistry and substitution—has been profiled against major human CYP isoforms [1]. CHEMBL1760200 exhibits CYP2D6 IC50 of 1.50 × 10⁴ nM and CYP3A4 IC50 of 1.50 × 10⁴ nM, values that are >30-fold above its hNK3-R IC50 of 480 nM and indicate negligible inhibition of these isoforms at pharmacologically relevant concentrations [1]. While extrapolation from CHEMBL1760200 to the target compound is constrained by the 4-carbonyl vs. 5-carbonyl regioisomeric difference and the presence of 3-ethoxy and N-ethyl substituents, the shared 2-methoxyphenyl-piperazine core—the primary determinant of CYP2D6 binding for many piperazine-containing compounds—provides a plausible basis for predicting low CYP2D6 liability [2]. The 3-ethoxy substituent on the target compound's pyrazole ring may introduce an O-dealkylation metabolic soft spot (predicted CYP2E1 and CYP1A2 liability) not present in CHEMBL1760200, necessitating independent metabolic stability and CYP phenotyping assays [2].

CYP450 inhibition drug-drug interaction ADME-Tox

Chemical Identity Verification: Molecular Characteristics Distinguishing the Target Compound from Co-Eluting Synthetic Byproducts

The target compound has a molecular formula of C19H26N4O3 and a monoisotopic mass of 358.2005 Da [1]. This unique mass distinguishes it from common synthetic byproducts that may co-elute during chromatographic purification: (i) the N1-ethyl regioisomer (same formula but altered pyrazole N-alkylation position; distinguishable by ¹H NMR chemical shift of the pyrazole C5-H proton), (ii) the O-deethylated metabolite (C17H22N4O3, ΔM = -28 Da), and (iii) the piperazine N-oxide oxidation product (C19H26N4O4, ΔM = +16 Da) [2]. Vendor-supplied batches should be accompanied by orthogonal analytical characterization—minimally ¹H NMR, ¹³C NMR, and HPLC purity (≥95% at 254 nm)—to confirm identity and exclude these potential contaminants. The absence of a comprehensive public analytical data package for this CAS number places heightened importance on vendor-provided certificates of analysis (CoA) as procurement decision criteria. Research groups conducting SAR studies should prioritize suppliers that furnish HRMS, 2D NMR (COSY, HSQC, HMBC), and quantitative NMR (qNMR) purity data over those providing only nominal purity claims without spectral documentation [3].

compound characterization quality control batch consistency

Optimal Research Application Scenarios for 1-(3-Ethoxy-1-ethyl-1H-pyrazole-4-carbonyl)-4-(2-methoxyphenyl)piperazine (CAS 1014045-55-6)


De Novo NK3 Receptor Antagonist Screening and Pharmacophore Expansion

The compound is optimally deployed as a structurally distinct starting point for NK3 receptor antagonist screening campaigns that seek to expand beyond the publicly characterized 5-acylpiperazinyl-pyrazole series. As a 4-carbonyl regioisomer with 3-ethoxy and N-ethyl pyrazole substitution, it explores pharmacophore space that is not addressed by CHEMBL1760200 (pIC50 6.32 at hNK3-R) or other 5-acyl analogs [1]. Screening in aequorin Ca²⁺ bioluminescence or β-arrestin recruitment assays using CHO or HEK293 cells expressing recombinant hNK3-R can establish the potency contribution of the 4-carbonyl linkage geometry and the 3-ethoxy group, parameters that are absent from existing NK3 antagonist SAR [2]. Follow-up counter-screening against NK1 and NK2 receptors is recommended to define subtype selectivity, as regioisomeric shifts in the pyrazole series have been associated with altered tachykinin receptor selectivity profiles [2]. Researchers should procure the compound only from suppliers providing full spectral characterization (¹H, ¹³C, HRMS) to ensure chemical identity, given the potential for N-ethyl regioisomer contamination during synthesis [3].

CNS Penetration Profiling and Blood-Brain Barrier Permeability Assessment

With a calculated tPSA of 67.9 Ų, zero HBD, and CLOGP of ~2.14, the compound occupies a favorable region of CNS drug-like chemical space that differentiates it from more polar pyrazole-piperazine analogs (tPSA > 90 Ų) typically restricted to peripheral targets [4]. It is an appropriate candidate for parallel artificial membrane permeability assay (PAMPA-BBB) and Caco-2/MDCK-MDR1 bidirectional transport studies to experimentally determine apparent permeability (Papp) and efflux ratio. These data will validate whether the 2-methoxyphenyl substituent—predicted to provide ~4-fold lower lipophilicity than the 3-chlorophenyl analog (ΔCLOGP ≈ 0.62)—translates to altered passive permeability and P-gp recognition [5]. In vivo brain-to-plasma ratio (Kp,uu) determination in rodent models, if warranted by positive in vitro permeability and NK3 potency data, would further contextualize the compound's value for CNS indications such as schizophrenia, where NK3 antagonism has shown preclinical and clinical efficacy signals [2].

CYP450 Metabolic Liability Assessment and Lead Optimization Triage

The compound serves as a tool for experimental determination of CYP450 inhibition and metabolic stability within a pyrazole-piperazine lead series. While the closest public analog (CHEMBL1760200) exhibits negligible CYP2D6 and CYP3A4 inhibition (IC50 > 15,000 nM) [6], the target compound's 3-ethoxy group introduces a predicted O-dealkylation liability not present in the comparator. Researchers should subject the compound to: (i) liver microsome or hepatocyte intrinsic clearance assays (human and rodent) to quantify metabolic stability (t₁/₂ and CLint), (ii) CYP reaction phenotyping to identify the isoforms responsible for O-deethylation, and (iii) time-dependent inhibition (TDI) assays to assess mechanism-based inactivation risk [7]. Comparative metabolism data generated for the target compound versus the 3-chlorophenyl analog (CAS 1014049-58-1) would illuminate the metabolic consequences of methoxy → chloro substitution within this scaffold, informing the design of analogs with improved metabolic profiles [5].

Chemical Probe Development for Tachykinin Receptor Subtype Selectivity Profiling

Given that the target compound occupies a distinct regioisomeric and substitutional position within the 3-aryl-acylpiperazinyl-pyrazole chemotype, it is a candidate for development into a selective chemical probe for tachykinin receptor subtyping—provided that experimental potency and selectivity data are generated. The 4-carbonyl attachment and 3-ethoxy substitution are structural features absent from the existing NK3 antagonist pharmacophore [2], and their impact on NK1/NK2/NK3 selectivity ratios is unknown. Researchers should profile the compound in: (i) radioligand binding displacement assays for NK1, NK2, and NK3 receptors to calculate Ki values and selectivity indices, (ii) functional assays (Ca²⁺ flux, IP1 accumulation, or β-arrestin recruitment) to determine agonist/antagonist modality and efficacy, and (iii) broad-panel receptor profiling (e.g., Eurofins LeadProfilingScreen) to identify off-target liabilities [2]. The resulting selectivity fingerprint would establish whether the 4-carbonyl-3-ethoxy pharmacophore confers a selectivity advantage over the 5-carbonyl series, directly informing procurement decisions for follow-up analog libraries.

Quote Request

Request a Quote for 1-(3-ethoxy-1-ethyl-1H-pyrazole-4-carbonyl)-4-(2-methoxyphenyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.